Human Papillomavirus type 16 E7 (HPV16 E7) is a well-studied oncoprotein that plays a significant role in the pathogenesis of cervical cancer. The specific peptide sequence HPV16 E7 (86-93) (TFA) is derived from the E7 protein and is recognized for its immunogenic properties, particularly in the context of cervical carcinomas. This peptide is restricted by the human leukocyte antigen A2.1, making it a target for T cell-mediated immune responses against HPV-infected cells .
HPV16 E7 (86-93) (TFA) is classified as an immunogenic peptide derived from the E7 protein of HPV16. The peptide sequence is crucial for eliciting immune responses and is often used in research related to vaccine development and immunotherapy for HPV-related cancers. The peptide has been synthesized for various applications, including T cell assays and vaccine studies, highlighting its importance in cancer immunology .
The synthesis of HPV16 E7 (86-93) (TFA) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding.
The synthesis process requires careful control over reaction conditions to prevent racemization and ensure proper coupling efficiency. The use of trifluoroacetic acid (TFA) in the cleavage step helps to remove protecting groups while maintaining the integrity of the peptide . Quality control measures, including mass spectrometry and HPLC analysis, are essential to confirm the identity and purity of the synthesized peptide .
The molecular structure of HPV16 E7 (86-93) (TFA) can be represented as a linear peptide consisting of eight amino acids: YMLDLQPETT. This sequence plays a critical role in binding to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.
The specific interactions between this peptide and human leukocyte antigen A2.1 have been characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into binding affinities and conformational dynamics .
HPV16 E7 (86-93) participates in several biochemical reactions, primarily involving its interaction with immune receptors. Upon presentation on the surface of infected cells via major histocompatibility complex class I molecules, it can stimulate T cell activation.
The binding affinity of this peptide to human leukocyte antigen A2.1 is crucial for its immunogenicity. Studies have shown that modifications in the peptide sequence can significantly alter its binding properties, impacting T cell recognition and activation .
The mechanism of action for HPV16 E7 (86-93) involves its presentation on the surface of infected cells, where it is recognized by CD8+ cytotoxic T cells. This recognition leads to the activation of T cells, which subsequently target and destroy HPV-infected cells.
Research indicates that effective presentation of this peptide can enhance anti-tumor immunity, making it a candidate for therapeutic vaccines aimed at eliciting robust immune responses against HPV-positive tumors .
HPV16 E7 (86-93) (TFA) is typically obtained as a lyophilized powder that can be reconstituted in appropriate buffers for experimental use. Its solubility characteristics depend on the solvent used but generally exhibit good solubility in aqueous solutions at physiological pH.
The chemical stability of the peptide under physiological conditions has been assessed, indicating that it remains stable over time when stored correctly. Its immunogenic properties make it susceptible to enzymatic degradation; thus, protective formulations are often employed in therapeutic applications .
HPV16 E7 (86-93) has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: